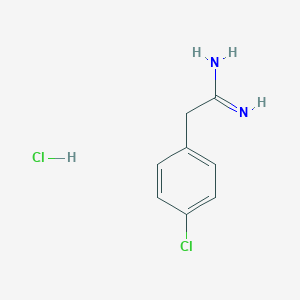

2-(4-Chlorophenyl)ethanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWYWIOGQGTDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540581 | |

| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55154-90-0 | |

| Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Imidate Formation : The nitrile is treated with anhydrous HCl gas in methanol at 0–5°C, forming the imidate ester intermediate.

This step typically achieves 80–90% conversion within 12–24 hours.

-

Amidine Formation : The imidate is reacted with excess ammonia (gas or aqueous) at room temperature, yielding the amidine hydrochloride after crystallization.

Optimization Insights

-

Solvent Choice : Methanol or ethanol enhances solubility and reaction homogeneity.

-

Temperature Control : Maintaining sub-10°C during HCl addition prevents nitrile hydrolysis.

-

Yield : 70–85% after recrystallization from ethanol/water mixtures.

Thioamide Intermediate Route

This two-step method leverages thioamide formation followed by ammonolysis, offering an alternative pathway for amidine synthesis.

Synthetic Protocol

-

Thioamide Synthesis :

-

4-Chlorophenylacetonitrile is treated with hydrogen sulfide (HS) in pyridine at 50–60°C for 6–8 hours.

-

The thioamide intermediate is isolated via filtration (yield: 65–75%).

-

-

Ammonolysis to Amidines :

-

The thioamide reacts with ammonium chloride in ethanol under reflux (80°C, 12 hours), followed by HCl gas saturation to precipitate the hydrochloride salt.

-

Key Considerations

-

Safety : HS requires strict containment measures.

-

Purity : Recrystallization from acetonitrile improves purity to >98%.

Direct Amination Using Lithium Hexamethyldisilazide (LiHMDS)

A modern approach employs strong non-nucleophilic bases to deprotonate nitriles, enabling direct amination.

Procedure

-

Deprotonation :

-

4-Chlorophenylacetonitrile is treated with LiHMDS in tetrahydrofuran (THF) at -78°C.

-

-

Amination :

-

Ammonia gas is introduced, followed by HCl quench to form the hydrochloride salt.

-

Advantages and Limitations

-

Yield : 80–90% with optimized stoichiometry.

-

Cost : LiHMDS is expensive, limiting industrial scalability.

Comparative Analysis of Preparation Methods

| Parameter | Pinner Reaction | Thioamide Route | LiHMDS Amination |

|---|---|---|---|

| Reaction Time | 24–36 hours | 18–24 hours | 6–8 hours |

| Yield | 70–85% | 60–75% | 80–90% |

| Purity | >95% | >98% | >99% |

| Scalability | High | Moderate | Low |

| Cost Efficiency | High | Moderate | Low |

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.

-

In-line Analytics : FTIR monitoring ensures real-time quality control during nitrile conversion.

Troubleshooting Common Synthetic Challenges

Impurity Profiles

-

Byproduct Formation :

-

Pinner Reaction : Hydrolysis to 4-chlorophenylacetic acid (mitigated by anhydrous conditions).

-

LiHMDS Method : Residual HMDS (removed via aqueous wash).

-

Crystallization Optimization

-

Solvent Screening : Ethanol/water (7:3) achieves >99% purity for the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)ethanimidamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-chloro substituent in this compound enhances lipophilicity compared to the nitro group in compound 24 (), which may influence bioavailability and target binding .

- Thermal Stability : The 2,6-dichloro derivative exhibits a significantly higher melting point (323–325°C) than other analogues, likely due to enhanced crystal packing from symmetrical substitution .

- Synthetic Utility : The 4-chloro derivative’s high yield (92.28%) underscores its efficiency as a precursor in multistep syntheses, contrasting with the lower yield (58%) of the N′-hydroxy-4-chlorophenyl analogue (compound 18, ) .

Functional Group Variations

- Amidine vs. Amine Derivatives : Unlike 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7), an ethylamine derivative with catechol substituents, this compound’s amidine group enables nucleophilic reactivity, facilitating its use in cyclization reactions (e.g., triazine formation) .

- Aromatic vs. Heterocyclic Analogues : 3-Chloro-N-phenyl-phthalimide () shares a chlorinated aromatic system but lacks the amidine functionality, limiting its utility in amidine-specific reactions .

Pharmacological and Industrial Relevance

- Antiplasmodial Activity : The N′-hydroxy-4-nitrophenyl analogue (compound 24, ) demonstrates antiplasmodial potency, suggesting that nitro groups may enhance biological activity compared to chloro substituents .

- Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide () is a monomer for polyimide synthesis, highlighting divergent applications compared to ethanimidamide derivatives .

Biological Activity

2-(4-Chlorophenyl)ethanimidamide hydrochloride, with the molecular formula C8H10Cl2N2, is a compound that has garnered attention for its significant biological activities. This compound is characterized by a chlorophenyl group linked to an ethanimidamide moiety, which contributes to its unique reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and biological research.

- Molecular Weight : Approximately 168.62 g/mol

- Structure : Composed of a chlorinated phenyl group and an ethanimidamide functional group, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The compound's mechanism of action involves binding to specific enzymes and receptors, thereby modulating their activity. This modulation can lead to various therapeutic effects, making it a candidate for further drug development.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity. It has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, indicating its potential use in treating infections caused by these organisms.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research highlights its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For example, it has been shown to affect the expression of genes related to apoptosis and cell cycle regulation in various cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which is crucial for both antimicrobial and anticancer effects.

- Receptor Binding : It binds to receptors that play roles in cell signaling, influencing processes such as inflammation and tumor growth.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(4-Chlorophenoxy)ethanimidamide hydrochloride | C8H10Cl2N2O | Contains an ether linkage; potential for different reactivity. |

| 2-(4-Chlorophenyl)acetamide | C8H10ClN | Lacks the imidamide functionality; primarily studied for analgesic properties. |

| 2-(4-Chlorophenyl)acetimidamide | C9H10ClN | Similar structure but differs in functional groups; explored for anti-inflammatory effects. |

The distinct imidamide structure of this compound imparts unique properties compared to these similar compounds, enhancing its potential as a lead compound for drug development.

Case Studies

Recent studies have explored the biological efficacy of this compound in various experimental settings:

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 25 µM depending on the specific line tested.

Q & A

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)ethanimidamide hydrochloride, and how are intermediates characterized?

Methodological Answer: A common synthesis involves reacting a precursor (e.g., 4-chlorophenylacetonitrile derivatives) with hydroxylamine hydrochloride in a methanol/water solvent system, using NaHCO₃ as a base. For example, a similar compound (2-(4-nitrophenyl)ethanimidamide) was synthesized with 93% yield by adjusting stoichiometric ratios (hydroxylamine hydrochloride in 1.5:1 molar excess) . Intermediates are characterized via NMR spectroscopy to confirm structural integrity, with comparisons to literature data for validation. Recrystallization from dichloromethane is often employed to purify the final product .

Q. Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Critical for verifying the imidamide group and aromatic proton environments. For instance, in analogous compounds, singlet peaks near δ 8.0 ppm confirm imine protons .

- Melting Point Analysis: A sharp melting range (e.g., 165–170°C for related ethanimidamides) indicates high purity .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a sodium perchlorate buffer (pH 2.7) and methanol gradient effectively resolves impurities, as demonstrated in purity assessments of structurally related pharmaceuticals .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing byproducts?

Methodological Answer: Optimization strategies include:

- Solvent Ratios: Adjusting methanol-to-water ratios (e.g., 7:3) to balance solubility and reaction kinetics .

- Stoichiometry: Increasing hydroxylamine hydrochloride to 1.5 equivalents improves conversion rates, as seen in yields exceeding 90% for nitro-substituted analogs .

- Temperature Control: Maintaining temperatures below 50°C reduces decomposition of sensitive intermediates.

Q. What chromatographic techniques are suitable for analyzing the stability of this compound under different pH conditions?

Methodological Answer:

- Stability-Indicating HPLC: Employ a C18 column with a mobile phase of methanol and sodium perchlorate buffer (pH 2.7–7.0). Monitor degradation products at 254 nm, as validated for chlorophenyl-containing pharmaceuticals .

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, then quantify degradation using peak area normalization .

Q. How do computational models predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The electron-withdrawing 4-chlorophenyl group increases electrophilicity at the imidamide nitrogen, favoring nucleophilic attack.

- Molecular Dynamics Simulations: Model solvation effects in methanol/water systems to predict reaction pathways and transition states.

Q. How does the 4-chlorophenyl substituent influence spectroscopic properties compared to other substituted ethanimidamides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.